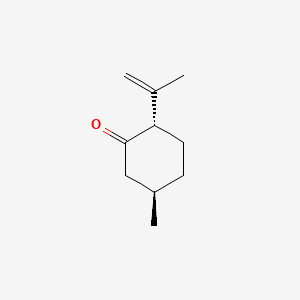

(-)-Isopulegone

説明

特性

IUPAC Name |

(2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIANEGNSBUGDJ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318152 | |

| Record name | Isopulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid, minty-woody, mildly green odour | |

| Record name | Isopulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol and oils, miscible (in ethanol) | |

| Record name | Isopulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.925-0.932 | |

| Record name | Isopulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/614/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29606-79-9, 17882-43-8 | |

| Record name | Isopulegone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29606-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-methyl-2-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ6120987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Isopulegone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural botanical sources of (-)-Isopulegone, a monoterpene of significant interest in chemical synthesis and fragrance applications. It details the methodologies for its extraction and subsequent purification, presenting quantitative data and step-by-step experimental protocols for its isolation from plant matrices.

Natural Sources of this compound

This compound is a naturally occurring monoterpenoid found in the essential oils of various aromatic plants. The most significant and widely studied source is pennyroyal (Mentha pulegium L.), a species within the mint family, Lamiaceae.[1][2][3] While R-(+)-pulegone is typically the most abundant constituent in pennyroyal oil, this compound (specifically cis-isopulegone) is also present as a minor component.[4][5][6] The concentration of these compounds can fluctuate significantly based on the plant's geographical origin, harvest time, and environmental conditions.[7][8] Isopulegone (B1219328) has also been detected in other natural sources, including buchu oil and ginger.[9]

Quantitative Data on Isopulegone Content

The concentration of isopulegone in the essential oil of Mentha pulegium is generally low, often found alongside much higher concentrations of pulegone (B1678340), menthone, and piperitone.[4][5] The following table summarizes the reported quantitative data for cis-isopulegone from various studies.

| Plant Species | Plant Part | Geographic Origin | cis-Isopulegone Content (% of Essential Oil) | Reference |

| Mentha pulegium L. | Aerial Parts | Algeria | 1.31% | [4] |

| Mentha pulegium L. | Not Specified | Not Specified | 0 - 1.7% | [1][5] |

| Mentha pulegium L. | Not Specified | Not Specified | 1.368% | [6] |

Isolation and Purification Workflow

The isolation of this compound from its natural plant sources is a multi-step process. It begins with the extraction of the crude essential oil from the plant biomass, followed by a chromatographic purification step to separate the target compound from other structurally similar terpenoids.

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol 1: Essential Oil Extraction via Steam Distillation

Steam distillation is the most widely employed method for extracting essential oils from plant material due to its efficiency and the relatively low temperatures used, which minimizes thermal degradation of volatile compounds.[10][11]

Objective: To extract crude essential oil from the aerial parts of Mentha pulegium.

Materials and Equipment:

-

Fresh or dried aerial parts of Mentha pulegium

-

Distilled water

-

Clevenger-type apparatus or similar steam distillation unit[12][13]

-

Heating mantle

-

Round-bottom flask (size appropriate for plant material volume)

-

Condenser

-

Collection vessel (separatory funnel)

-

Anhydrous sodium sulfate

-

Glass vials for storage

Methodology:

-

Preparation of Plant Material: Weigh the fresh or dried aerial parts of the plant. If using fresh material, chop it into smaller pieces to increase the surface area for efficient oil extraction.[13]

-

Apparatus Setup: Place the prepared plant material into the round-bottom flask of the steam distillation apparatus. Add a sufficient volume of distilled water, typically enough to fully cover the plant material.[13][14]

-

Distillation: Connect the flask to the Clevenger-type apparatus and condenser. Begin heating the flask using the heating mantle. As the water boils, steam will pass through the plant material, volatilizing the essential oils.[15]

-

Condensation and Collection: The steam and essential oil vapor mixture travels into the condenser, where it cools and condenses back into a liquid. The condensate collects in the graduated tube of the Clevenger apparatus.[12]

-

Separation: Since the essential oil is generally less dense and immiscible with water, it will form a distinct layer on top of the aqueous distillate (hydrosol).[14] Continue the distillation for a recommended period, typically 3-4 hours, or until no more oil is collected.[13]

-

Oil Recovery and Drying: Carefully collect the oil layer from the apparatus. To remove any residual water, dry the oil over anhydrous sodium sulfate.

-

Storage: Transfer the dried essential oil to a sealed, airtight glass vial and store at 4°C in the dark to prevent degradation.

Protocol 2: Purification by Column Chromatography

Column chromatography is a critical purification technique used to separate individual components from a mixture based on their differential adsorption to a stationary phase.[16][17] This protocol is designed to isolate this compound from the other terpenoids in the crude essential oil.

Objective: To purify this compound from crude pennyroyal essential oil.

Materials and Equipment:

-

Crude essential oil from Protocol 1

-

Silica (B1680970) gel (60-120 mesh) for the stationary phase[18]

-

Mobile phase: A solvent system of n-hexane and ethyl acetate (B1210297) (start with a non-polar ratio, e.g., 98:2)[18]

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (purified)

-

Elution solvent reservoir

-

Fraction collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Methodology:

-

Mobile Phase Selection: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of hexane (B92381) to ethyl acetate to find a system that provides good separation between the components of the crude oil.[18] The goal is to have the spot corresponding to isopulegone with an Rf value between 0.2 and 0.4.

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.[17]

-

Add a thin layer of purified sand.

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., n-hexane).

-

Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid trapping air bubbles.[17]

-

Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

-

-

Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of the mobile phase. Carefully apply this solution to the top of the silica gel bed.[18]

-

Elution:

-

Open the column's stopcock and begin adding the mobile phase to the top of the column. Maintain a constant flow.[18]

-

Start collecting the eluent in fractions of a fixed volume.

-

To improve separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).

-

-

Fraction Analysis:

-

Monitor the composition of the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the chosen solvent system.

-

Visualize the spots (e.g., using a UV lamp or an iodine chamber).

-

Combine the fractions that contain the pure target compound.[18]

-

-

Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to remove the solvents, yielding the purified this compound.[18][19]

-

Purity Confirmation: Confirm the purity of the final product using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mentha pulegium L.: A Plant Underestimated for Its Toxicity to Be Recovered from the Perspective of the Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Chemical profiling, safety assessment, bioactive properties, and molecular interactions of the essential oil derived from Mentha pulegium L. [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 10. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. JSM Central || Article Info [jsmcentral.org]

- 18. benchchem.com [benchchem.com]

- 19. coleparmer.com [coleparmer.com]

The Biosynthesis of (-)-Isopulegone in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-isopulegone in plants, with a primary focus on the well-characterized pathway in Mentha species (mint). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of valuable monoterpenoids.

Introduction

This compound is a key intermediate in the biosynthesis of (-)-menthol, the principal component of peppermint oil, which has significant commercial applications in the flavor, fragrance, and pharmaceutical industries. Understanding the enzymatic pathway leading to this compound is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable natural products in plants and microbial systems. This guide details the sequential enzymatic reactions, subcellular localization of the enzymes, and provides available quantitative data and experimental protocols for the key steps in this biosynthetic pathway.

The Biosynthetic Pathway from Geranyl Diphosphate (B83284) to this compound

The biosynthesis of this compound begins with the universal monoterpene precursor, geranyl diphosphate (GPP), which is produced from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The pathway to this compound involves a series of enzymatic conversions, each localized to specific subcellular compartments within the secretory cells of the glandular trichomes of mint plants.

The key enzymatic steps are as follows:

-

Cyclization of Geranyl Diphosphate to (-)-Limonene (B1674923): The first committed step is the cyclization of GPP to (-)-limonene, catalyzed by the enzyme (-)-limonene synthase (LS) . This reaction takes place within the leucoplasts of the secretory cells.

-

Hydroxylation of (-)-Limonene to (-)-trans-Isopiperitenol (B1216475): The newly formed (-)-limonene is then hydroxylated at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3H) , which is localized to the endoplasmic reticulum. This step requires NADPH as a cofactor.

-

Oxidation of (-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The alcohol (-)-trans-isopiperitenol is subsequently oxidized to the ketone (-)-isopiperitenone by the NAD⁺-dependent enzyme (-)-trans-isopiperitenol dehydrogenase (IPD) . This enzymatic conversion occurs in the mitochondria.

-

Reduction of (-)-Isopiperitenone to (+)-cis-Isopulegone: The α,β-unsaturated ketone (-)-isopiperitenone is then reduced to (+)-cis-isopulegone. This reaction is catalyzed by the NADPH-dependent (-)-isopiperitenone reductase (IPR) in the cytoplasm.

-

Isomerization of (+)-cis-Isopulegone to (+)-Pulegone: The exocyclic double bond of (+)-cis-isopulegone is isomerized to form the endocyclic double bond of (+)-pulegone. This step is catalyzed by (+)-cis-isopulegone isomerase (IPI) . While this enzyme has been functionally characterized, its gene in Mentha has been elusive, and a bacterial ketosteroid isomerase has been shown to perform this function.[1][2][3]

-

Reduction of (+)-Pulegone to (-)-Menthone (B42992) and (+)-Isomenthone: Finally, (+)-pulegone is reduced by (+)-pulegone reductase (PR) , an NADPH-dependent enzyme, to produce a mixture of (-)-menthone and (+)-isomenthone, which are precursors to the various menthol (B31143) isomers. This compound is a stereoisomer of pulegone (B1678340) and is in equilibrium with it, though pulegone is the primary substrate for the subsequent reduction.

The overall biosynthetic pathway is depicted in the following diagram:

Figure 1: Biosynthesis pathway of this compound from Geranyl Diphosphate in Mentha species.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of this compound. It is important to note that these values can vary depending on the specific plant species, isoenzyme, and experimental conditions.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source(s) |

| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | 1.8 | 0.3 | [4][5] |

| (-)-Limonene-3-hydroxylase (L3H) | (-)-Limonene, NADPH | Not explicitly reported | Not explicitly reported | [6][7][8] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | (-)-trans-Isopiperitenol, NAD⁺ | 72, 410 | 0.002 (at pH 7.5) | [9] |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone, NADPH | 1.0, 2.2 | 1.3 | [2][10] |

| (+)-cis-Isopulegone Isomerase (IPI) | (+)-cis-Isopulegone | Not explicitly reported for Mentha enzyme | Not explicitly reported | [1][3] |

| (+)-Pulegone Reductase (PR) | (+)-Pulegone, NADPH | 2.3, 6.9 | 1.8 | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Soluble Monoterpene Biosynthetic Enzyme (e.g., (+)-Pulegone Reductase)

This protocol describes the expression of a recombinant enzyme in Escherichia coli and its subsequent purification.

Logical Workflow for Enzyme Expression and Purification

Figure 2: Workflow for heterologous expression and purification of a recombinant enzyme.

Materials:

-

Mentha piperita young leaves

-

RNA isolation kit

-

Reverse transcriptase

-

Pfu DNA polymerase and dNTPs

-

Gene-specific primers for (+)-pulegone reductase with appropriate restriction sites

-

pET expression vector (e.g., pET-28a) with an N-terminal His-tag

-

Restriction enzymes

-

T4 DNA ligase

-

E. coli competent cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning:

-

Isolate total RNA from young peppermint leaves and synthesize first-strand cDNA.

-

Amplify the full-length coding sequence of (+)-pulegone reductase using gene-specific primers.

-

Digest the PCR product and the pET expression vector with the corresponding restriction enzymes.

-

Ligate the digested insert into the expression vector and transform into E. coli cloning cells (e.g., DH5α).

-

Verify the sequence of the construct.

-

-

Protein Expression:

-

Transform the verified plasmid into E. coli expression cells (e.g., BL21(DE3)).

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE to assess purity.

-

Enzyme Assay for (+)-Pulegone Reductase

This protocol outlines a method to determine the activity of the purified (+)-pulegone reductase.

Materials:

-

Purified (+)-pulegone reductase

-

Assay buffer (e.g., 50 mM KH₂PO₄, pH 7.0)

-

(+)-Pulegone substrate solution (in a suitable solvent like ethanol)

-

NADPH solution

-

Pentane or hexane (B92381) for extraction

-

Internal standard (e.g., camphor)

-

GC-MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer, a specific concentration of (+)-pulegone, and the purified enzyme in a glass vial.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding an organic solvent (e.g., pentane) containing an internal standard.

-

Vortex vigorously to extract the monoterpene products.

-

Analyze the organic phase by GC-MS to identify and quantify the products ((-)-menthone and (+)-isomenthone).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of monoterpene products from enzyme assays.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5 or equivalent)

Procedure:

-

Sample Preparation: The organic extract from the enzyme assay is directly injected into the GC-MS.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the products by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the products by integrating the peak areas and comparing them to the peak area of the internal standard.

-

Conclusion

The biosynthesis of this compound is a complex, multi-step pathway involving several enzymes localized in different subcellular compartments. This guide has provided a detailed overview of this pathway, including the enzymes, their substrates and products, available kinetic data, and experimental protocols for their study. A thorough understanding of this pathway is essential for the successful metabolic engineering of plants and microorganisms for the enhanced production of valuable monoterpenoids like (-)-menthol. Further research is needed to fully characterize all the enzymes involved, particularly the elusive (+)-cis-isopulegone isomerase in Mentha, and to elucidate the regulatory mechanisms that control the flux through this important biosynthetic route.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions and research goals.

References

- 1. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microsome -Organelle isolation -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Fungal Limonene-3-Hydroxylase for Biotechnological Menthol Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inventbiotech.com [inventbiotech.com]

- 10. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

Spectroscopic Profile of (-)-Isopulegone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Isopulegone, a naturally occurring monoterpene ketone. The information presented herein is intended to support research, quality control, and drug development activities involving this compound. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

Table 1: 1H NMR Spectroscopic Data for Isopulegone

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 | 2.0 - 2.2 | m | |

| H-2 | 2.3 - 2.5 | m | |

| H-3ax | 2.1 - 2.3 | m | |

| H-3eq | 2.4 - 2.6 | m | |

| H-4 | 1.8 - 2.0 | m | |

| H-5 | 1.4 - 1.6 | m | |

| H-6ax | 1.2 - 1.4 | m | |

| H-6eq | 1.9 - 2.1 | m | |

| CH3-7 | 0.9 - 1.0 | d | ~6.5 |

| =CH2-9a | 4.7 - 4.8 | s | |

| =CH2-9b | 4.8 - 4.9 | s | |

| CH3-10 | 1.7 - 1.8 | s |

Table 2: 13C NMR Spectroscopic Data for Isopulegone

Note: The following are predicted 13C NMR chemical shifts for isopulegone. Experimental data for the specific (-)-enantiomer is not widely published.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C-1 (C=O) | ~210 |

| C-2 | ~55 |

| C-3 | ~35 |

| C-4 | ~32 |

| C-5 | ~30 |

| C-6 | ~42 |

| C-7 (CH3) | ~22 |

| C-8 (C=) | ~147 |

| C-9 (=CH2) | ~112 |

| C-10 (CH3) | ~21 |

Table 3: IR Spectroscopic Data for Isopulegone

| Frequency (cm-1) | Intensity | Vibrational Mode |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1710 | Strong | C=O stretching (ketone) |

| ~1645 | Medium | C=C stretching (alkene) |

| ~1450 | Medium | C-H bending (CH2, CH3) |

| ~890 | Strong | =C-H bending (out-of-plane) |

Table 4: Mass Spectrometry Data for Isopulegone

Method: Electron Ionization (EI) Mass Spectrometry

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 152 | ~20 | [M]+• |

| 137 | ~15 | [M - CH3]+ |

| 109 | ~40 | [M - C3H7]+ |

| 95 | ~60 | [C6H7O]+ |

| 81 | 100 | [C6H9]+ |

| 67 | ~80 | [C5H7]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of monoterpenoids and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

1H NMR Spectroscopy:

-

The 1H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

A standard single-pulse experiment is typically used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Data is processed with Fourier transformation, phasing, and baseline correction.

-

-

13C NMR Spectroscopy:

-

The 13C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.

-

A wider spectral width (e.g., 220 ppm) is required.

-

Due to the low natural abundance of 13C, a larger number of scans and a longer total acquisition time are necessary to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm-1.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from other components on a capillary column before entering the mass spectrometer.

-

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

-

-

Mass Analysis:

-

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), typically from 40 to 400 amu.

-

The resulting mass spectrum plots the relative abundance of ions at each m/z value. The molecular ion peak ([M]+•) corresponds to the molecular weight of the compound, and fragment ions provide information about its structure.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

(-)-Isopulegone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Isopulegone, a naturally occurring monoterpene of significant interest in chemical synthesis and pharmacological research. This document outlines its fundamental chemical properties, detailed synthetic protocols, and known biological activities, presenting data in a clear and accessible format for scientific and research applications.

Core Chemical Identifiers and Properties

This compound is a chiral monoterpene ketone. Its unique structural characteristics are foundational to its chemical and biological properties.

| Identifier | Value | Reference |

| CAS Number | 17882-43-8 | N/A |

| Molecular Formula | C₁₀H₁₆O | N/A |

| Molecular Weight | 152.23 g/mol | N/A |

| IUPAC Name | (2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one | N/A |

A summary of its key physicochemical properties is provided below, offering a snapshot of its behavior in various experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [1] |

| Odor | Minty-woody, mildly green | [1] |

| Boiling Point | 101-102 °C at 17 mmHg | N/A |

| Density | 0.925 - 0.932 g/cm³ | [1] |

| Refractive Index | 1.465 - 1.473 | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: the cyclization of citronellal (B1669106) to form isopulegol (B1217435), followed by the oxidation of isopulegol.

Synthetic Workflow from Citronellal

Experimental Protocols

1. Cyclization of (+)-Citronellal to Isopulegol

This procedure outlines a Lewis acid-catalyzed intramolecular ene reaction to produce a diastereomeric mixture of isopulegols.

-

Materials: (+)-Citronellal, a Lewis acid catalyst (e.g., tin(IV) chloride (SnCl₄) or montmorillonite (B579905) K10 clay), and a non-polar solvent (e.g., methylene (B1212753) chloride or toluene).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (+)-citronellal in the chosen solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst to the solution while stirring.

-

Allow the reaction to proceed at 0°C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude isopulegol mixture.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

2. Oxidation of (-)-Isopulegol (B1672291) to this compound

This protocol describes the oxidation of the secondary alcohol group of (-)-isopulegol to the corresponding ketone.

-

Materials: (-)-Isopulegol, an oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane), and an anhydrous solvent (e.g., dichloromethane (B109758) (DCM)).

-

Procedure:

-

In a round-bottom flask, dissolve (-)-isopulegol in anhydrous DCM.

-

Add the oxidizing agent to the solution in portions while stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography.[2]

-

Biological Activities and Potential Mechanisms

This compound has been noted for its potential biological activities, including antimicrobial and anti-inflammatory properties. While the precise signaling pathways for this compound are still under investigation, studies on related compounds offer insights into possible mechanisms of action.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various microorganisms. A standard method to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).

General Protocol for MIC Determination (Broth Microdilution Method)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a liquid growth medium appropriate for the target microorganism.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under conditions suitable for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active research. The anti-inflammatory effects of the related monoterpene, pulegone, have been linked to the modulation of the NF-κB and Nrf-2 signaling pathways.[3] Additionally, the anti-inflammatory activity of isopulegol, the precursor to isopulegone, is suggested to involve the histamine (B1213489) and prostaglandin (B15479496) pathways.[4]

General Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the supernatant using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

A reduction in the levels of these inflammatory markers in the presence of this compound would indicate anti-inflammatory activity.

The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for compounds like this compound, based on the activity of related molecules.

Safety and Toxicology

Toxicological data is crucial for the development of any compound for therapeutic or commercial use. The available data for isopulegone provides preliminary insights into its safety profile.

| Metric | Value | Species | Reference |

| Oral LD₅₀ | 300-600 mg/kg | Animal studies | [5] |

It is important to note that isopulegone is considered less toxic than its related compound, pulegone.[2]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

- 1. gctlc.org [gctlc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Enantioselective Synthesis of (-)-Isopulegone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegone, a naturally occurring monoterpene and a key intermediate in the synthesis of (-)-menthol, is a valuable chiral building block in the pharmaceutical and flavor industries. Its stereoselective synthesis is of significant interest, with the primary and most established route being the acid-catalyzed intramolecular ene reaction of (+)-citronellal. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on catalytic systems, experimental protocols, and quantitative outcomes.

Core Synthesis Strategy: Intramolecular Ene Reaction of (+)-Citronellal

The most prevalent and industrially relevant method for synthesizing this compound is the cyclization of (+)-citronellal. This reaction is an intramolecular carbonyl-ene reaction, where the aldehyde group of citronellal (B1669106) reacts with the trisubstituted double bond to form the six-membered ring of isopulegone. The stereochemistry of the starting material, (+)-citronellal, dictates the formation of the desired this compound enantiomer.

The success of this synthesis hinges on the choice of catalyst, which must efficiently promote the cyclization while minimizing side reactions such as dehydration and the formation of other isopulegol (B1217435) isomers (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol).[1] Catalysts with a well-balanced ratio of Lewis and Brønsted acid sites are often preferred for achieving high selectivity.[1][2] Lewis acids are believed to be crucial for promoting the desired intramolecular carbonyl-ene reaction.[1]

Catalytic Systems

A variety of catalytic systems have been explored for the cyclization of (+)-citronellal, ranging from homogeneous Lewis acids to heterogeneous solid acid catalysts.

Homogeneous Lewis Acids: Traditional Lewis acids such as zinc bromide (ZnBr₂) have been effectively used. For instance, a composite catalyst of Sn-B-NaYZE has shown high selectivity (94%) towards (−)-isopulegol.[1]

Heterogeneous Solid Acids: These catalysts offer advantages in terms of separation and reusability.[2] Commonly used solid acids include:

-

Zeolites: Zeolite H-Beta and mesoporous materials like H-MCM-41 have demonstrated high conversion rates.[1]

-

Clays: Montmorillonite K10 clay is an effective catalyst that can provide high yields under mild conditions.[1][3]

-

Zirconia-based catalysts: Zirconium hydroxide (B78521) and phosphated zirconia exhibit good activity and selectivity.[2]

Quantitative Data on Synthesis of this compound

The following table summarizes the quantitative data for the synthesis of this compound via the cyclization of (+)-citronellal using different catalytic systems. The primary focus is on the diastereoselectivity towards the desired (-)-isopulegol (B1672291) precursor, which is then oxidized to this compound.

| Catalyst System | Starting Material | Product | Diastereomeric Selectivity (%) for (-)-Isopulegol | Yield (%) | Reference |

| Sn-B-NaYZE composite | (+)-Citronellal | (-)-Isopulegol | 94 | 99 (conversion) | [1] |

| 20% HPW/MCM-41 | (+)-Citronellal | (-)-Isopulegol | 65 | 96 (conversion) | [4] |

| Zirconium Hydrate | (+)-Citronellal | (-)-Isopulegol | 72 | - | [2] |

| SiO₂-Al₂O₃ | (+)-Citronellal | (-)-Isopulegol | 72 | - | [2] |

Note: The enantiomeric excess (ee) for the formation of this compound is often high due to the stereospecificity of the intramolecular ene reaction starting from enantiomerically pure (+)-citronellal. However, explicit ee values are not always reported, with the focus being on the diastereomeric ratio of the resulting isopulegol isomers.

Experimental Protocols

General Protocol for Solid Acid Catalyzed Cyclization of (+)-Citronellal

This protocol is a representative procedure for the synthesis of this compound using a heterogeneous solid acid catalyst.[1]

1. Catalyst Activation:

-

The solid acid catalyst (e.g., Montmorillonite K10, Zeolite H-Beta) is activated by heating under vacuum or in a stream of an inert gas (e.g., nitrogen or argon) to remove adsorbed water.

2. Reaction Setup:

-

A solution of (+)-citronellal is prepared in a suitable aprotic solvent (e.g., cyclohexane, toluene, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

The activated catalyst is added to the solution. The catalyst loading should be optimized for the specific catalyst and reaction scale.

3. Reaction Conditions:

-

The reaction mixture is stirred at a controlled temperature. Lowering the reaction temperature can often suppress side reactions, particularly dehydration.[1]

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

4. Work-up:

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

5. Purification and Analysis:

-

The crude product, a mixture of isopulegol isomers, is purified by column chromatography or distillation to isolate the desired (-)-isopulegol.

-

The purified (-)-isopulegol is then oxidized to this compound using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

-

The final product is characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Visualizations

Reaction Pathway for the Synthesis of this compound

Caption: Synthesis pathway from (+)-citronellal to this compound.

Experimental Workflow for Solid Acid Catalyzed Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Proposed Mechanism of Lewis Acid-Catalyzed Cyclization

Caption: Mechanism of Lewis acid-catalyzed cyclization of citronellal.

References

(-)-Isopulegone derivatives and their synthesis

An In-depth Technical Guide to the Synthesis and Derivatives of (-)-Isopulegone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monoterpene ketone and a key chiral building block in organic synthesis. Derived from the more abundant (-)-isopulegol (B1672291), which can be obtained from the cyclization of (+)-citronellal, this compound serves as a versatile precursor for a wide array of derivatives with significant potential in drug discovery and development. Its inherent chirality and reactive functional groups—a ketone, a double bond, and an isopropyl group—allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. These activities include antimicrobial, antifungal, and antiproliferative properties. This guide provides a comprehensive overview of the synthesis of this compound derivatives, detailed experimental protocols, and a summary of their biological evaluation, tailored for professionals in the field of chemical and pharmaceutical research.

Synthesis of this compound and Its Derivatives

The synthetic pathways to this compound derivatives typically commence from commercially available (-)-isopulegol or through the cyclization of (+)-citronellal. Key transformations include oxidation of the parent alcohol, epoxidation of the double bond followed by nucleophilic ring-opening, and various cyclization reactions to construct complex heterocyclic systems.

Oxidation of (-)-Isopulegol to this compound

The foundational step in accessing isopulegone (B1219328) derivatives is the oxidation of the corresponding alcohol, isopulegol. Mild oxidation agents are employed to prevent isomerization or other side reactions. A common and efficient method involves the use of Dess-Martin periodinane (DMP).

Experimental Protocol: Dess-Martin Oxidation of (+)-Isopulegol

This protocol, adapted for (-)-isopulegol, details the oxidation to (-)-trans-isopulegone.[1]

-

Materials:

-

(-)-Isopulegol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Brine

-

-

Procedure:

-

To a suspension of Dess-Martin periodinane (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of (-)-isopulegol (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction mixture overnight, allowing it to warm to room temperature.

-

Cool the mixture back to 0 °C and add a 1 M solution of NaOH.

-

Stir for 10 minutes.

-

Separate the organic layer and wash it sequentially with H₂O (3 times) and brine (1 time).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield (-)-trans-isopulegone.

-

Synthesis of Aminodiol and Aminotriol Derivatives

A significant class of this compound derivatives are aminodiols and aminotriols, which often exhibit interesting biological activities. Their synthesis typically involves the protection of the hydroxyl group of (-)-isopulegol, followed by epoxidation and subsequent ring-opening with various amines.

General Synthetic Workflow:

References

(-)-Isopulegone: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

(-)-Isopulegone, a naturally occurring monoterpene ketone, is a constituent of essential oils from various aromatic plants. As a stereoisomer of isopulegone, its specific biological activities are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors. While research specifically on the this compound isomer is still emerging, this guide consolidates the available information and, where necessary, includes data on the closely related compounds "isopulegol" and "pulegone" to provide a broader context, with the specific isomer noted.

Core Biological Activities: Quantitative Data

The following tables summarize the key quantitative data associated with the biological activities of this compound and related compounds.

Table 1: Toxicity Data

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Isopulegol | Rat | Oral | 936 mg/kg bw | [1][2] |

| Isopulegone | Mouse | Intraperitoneal | 3/13 deaths at 500 mg/kg bw; 3/5 deaths at 600 mg/kg bw | [1] |

| R(+)-Pulegone | Rat | Oral | 470 mg/kg bw | [1] |

| R(+)-Pulegone | Mouse | Intraperitoneal | 5/10 deaths at 400 mg/kg bw | [1] |

| S(-)-Pulegone | Mouse | Intraperitoneal | 4/10 deaths at 600 mg/kg bw | [1] |

| Pulegone (B1678340) | Mouse | Subcutaneous | 1709 mg/kg | [3] |

| Pulegone | Rat | Intraperitoneal | 150 mg/kg | [3] |

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC Value | Reference |

| Pulegone | Staphylococcus aureus | 5.85 µl/ml | [4] |

| 1,8-cineole (for comparison) | Staphylococcus aureus | 23.43 µl/ml | [4] |

| Pulegone | Candida albicans | Showed significant activity | [5] |

| Pulegone | Salmonella typhimurium | Showed significant activity | [5] |

Table 3: Gastroprotective Activity of (-)-Isopulegol

| Model | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition | Reference |

| Ethanol-Induced (Mice) | 25 | 15.2 ± 1.8 | 40% | [6] |

| 50 | 8.9 ± 1.1 | 65% | [6] | |

| 100 | 4.1 ± 0.7 | 84% | [6] | |

| 200 | 1.8 ± 0.4 | 93% | [6] | |

| Indomethacin-Induced (Mice) | 25 | 12.5 ± 1.5 | 38% | [6] |

| 50 | 7.8 ± 0.9 | 61% | [6] | |

| 100 | 3.2 ± 0.5 | 84% | [6] |

Detailed Experimental Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted for the evaluation of this compound's antimicrobial properties.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

-

Culture Media: Tryptic Soy Broth (TSB) for bacteria and Potato Dextrose Broth (PDB) for fungi.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the respective culture media in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 2.5 x 10^3 CFU/mL for fungi).

-

Include positive controls (microorganism in media without the test compound) and negative controls (media only). A standard antibiotic/antifungal agent is used as a reference.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[4]

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory potential of this compound.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Animals are randomly divided into groups: control (vehicle), this compound treated (various doses), and a positive control (e.g., Indomethacin, 5 mg/kg).

-

Administer this compound or the control substances orally (p.o.) or intraperitoneally (i.p.).

-

After 30 minutes, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[7]

-

Analgesic Activity: Hot Plate Test in Mice

This method assesses the central analgesic activity of this compound.

-

Animals: Male Swiss mice (25-30 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Animals are divided into control, this compound treated, and positive control (e.g., Morphine) groups.

-

Administer the test substances orally or intraperitoneally.

-

At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

-

Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

An increase in the latency time compared to the control group indicates an analgesic effect.[8][9]

-

Gastroprotective Activity: Ethanol-Induced Gastric Ulcer Model in Mice

This model is used to evaluate the protective effects of this compound against gastric mucosal damage.

-

Animals: Male Swiss mice (25-30 g), fasted for 24 hours with free access to water.

-

Procedure:

-

Animals are randomly assigned to control, this compound treated, and reference drug (e.g., Omeprazole) groups.

-

Administer this compound or control substances orally.

-

One hour after treatment, administer absolute ethanol (B145695) (e.g., 0.2 mL per animal) orally to induce gastric ulcers.

-

Thirty minutes after ethanol administration, euthanize the animals and remove the stomachs.

-

Open the stomachs along the greater curvature, wash with saline, and score the gastric lesions to determine the ulcer index.

-

Calculate the percentage of ulcer inhibition relative to the control group.[6][10]

-

TRPM8 Channel Activation: Intracellular Calcium Imaging

This in vitro assay measures the ability of this compound to activate TRPM8 channels.

-

Cells: HEK293 or CHO cells stably or transiently expressing the human TRPM8 channel.

-

Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Procedure:

-

Plate the TRPM8-expressing cells in a 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove extracellular dye.

-

Measure baseline fluorescence using a fluorescence microplate reader.

-

Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time, which corresponds to the influx of calcium through activated TRPM8 channels.

-

Calculate the EC50 value from the concentration-response curve.[11][12]

-

GABAergic Modulation: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on GABA-evoked currents.

-

Cells: HEK293 cells expressing GABAA receptors or cultured neurons.

-

Solutions: Prepare appropriate external and internal solutions for patch-clamp recording.

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA to elicit a stable baseline current.

-

Co-apply this compound with GABA and record the changes in the current amplitude.

-

An increase in the GABA-evoked current in the presence of this compound suggests positive allosteric modulation.

-

Perform a concentration-response analysis to determine the potency of modulation.[13][14]

-

Signaling Pathways and Mechanisms of Action

Gastroprotective Mechanism

This compound's gastroprotective effects are believed to be multifactorial, involving the modulation of prostaglandins (B1171923) and ATP-sensitive potassium (KATP) channels, as well as antioxidant effects.

Caption: Proposed gastroprotective mechanisms of this compound.

Hepatotoxicity Pathway of Pulegone (Metabolite of Isopulegone)

Isopulegone can be metabolized to pulegone, which is further metabolized by cytochrome P450 enzymes to the hepatotoxic metabolite, menthofuran. This can lead to the formation of a reactive γ-ketoenal that covalently binds to liver proteins, causing cellular damage.[15][16][17][18]

References

- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Antibacterial interactions of pulegone and 1,8‐cineole with monolaurin ornisin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hot plate test - Wikipedia [en.wikipedia.org]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Ethanol-induced gastric ulcer in rats and intervention of tert-butylhydroquinone: Involvement of Nrf2/HO-1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Patch Clamp Protocol [labome.com]

- 15. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic activation of (R)-(+)-pulegone to a reactive enonal that covalently binds to mouse liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of (-)-Isopulegone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isopulegone, a naturally occurring monoterpene, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of its pharmacological properties, with a focus on its antimicrobial and antihyperalgesic activities. While research specifically isolating the effects of the (-)-enantiomer is nascent, this document synthesizes the available data and extrapolates potential mechanisms of action based on studies of its isomer, pulegone (B1678340), and the related alcohol, isopulegol. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic potential of this compound and the existing gaps in knowledge that warrant further investigation. We present available quantitative data, detailed experimental protocols for its evaluation, and visualizations of implicated signaling pathways to facilitate future research endeavors.

Introduction

This compound is a cyclic monoterpene found in the essential oils of various aromatic plants, including those of the Mentha species. Structurally, it is an isomer of pulegone and is closely related to isopulegol. While the pharmacological activities of pulegone and menthol (B31143) have been extensively studied, this compound is now gaining attention for its potential therapeutic applications. Preliminary studies suggest that this compound possesses notable antimicrobial and antihyperalgesic properties.[1] This guide will delve into the existing scientific literature to provide a detailed account of these properties, including potential mechanisms of action, quantitative data from relevant studies, and standardized experimental protocols for its investigation.

Pharmacological Properties

The primary pharmacological activities attributed to this compound are its antimicrobial and antihyperalgesic effects.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity, although specific quantitative data for this enantiomer is limited in the current literature.[1] The lipophilic nature of monoterpenes allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

Potential Mechanism of Action: The antimicrobial action of monoterpenes like this compound is often attributed to their ability to increase the permeability of cell membranes, leading to the leakage of intracellular contents and dissipation of the proton motive force.

Antihyperalgesic and Anti-inflammatory Activity

Emerging evidence suggests that this compound may possess antihyperalgesic properties, making it a candidate for the development of novel analgesic agents.[1] The mechanism underlying this effect is likely multifactorial and may involve the modulation of key signaling pathways involved in pain and inflammation.

Potential Mechanisms of Action:

-

Modulation of Transient Receptor Potential (TRP) Channels: Studies on the related monoterpene, pulegone, have demonstrated interaction with TRP channels, which are crucial in nociception.[2][3] Pulegone has been shown to be a strong agonist of TRPA1 and a partial agonist of TRPV1, while inhibiting TRPM8 activity.[2] It is plausible that this compound exerts its antihyperalgesic effects through similar modulation of these channels on sensory neurons.

-

Inhibition of Inflammatory Pathways: Research on pulegone has revealed its ability to suppress inflammatory responses through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[1][4][5] The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, while the NLRP3 inflammasome is involved in the activation of inflammatory caspases. Inhibition of these pathways by this compound could contribute to its anti-inflammatory and, consequently, antihyperalgesic effects.

Quantitative Pharmacological Data

Quantitative data specifically for this compound is scarce in publicly available literature. The following tables present data for the closely related monoterpene, pulegone, to provide a comparative context and a basis for future quantitative studies on this compound.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of Pulegone

| Parameter | Cell Line | Value | Reference |

| Anti-inflammatory EC50 | THP-1 | 1.2 ± 0.2 mM | [6][7][8] |

| Cytotoxicity EC50 | THP-1 | 6.6 ± 0.3 mM | [6][7][8] |

Table 2: In Vivo Antihyperalgesic Effects of Pulegone (100 mg/kg, i.p.) in a Rat Inflammatory Pain Model

| Test Modality | Vehicle | Pulegone | p-value | Reference |

| Mechanical (g) | 160.88 ± 35.17 | 274.25 ± 68.89 | < 0.0001 | [6][7][8] |

| Thermal Heat (s) | 2.25 ± 0.34 | 4.09 ± 0.62 | < 0.0001 | [6][7][8] |

| Thermal Cold (score) | 4.75 ± 1.04 | 2.25 ± 1.28 | 0.0003 | [6][7][8] |

Table 3: Antimicrobial Activity of Pulegone

| Microorganism | MIC (µl/ml) | MBC (µl/ml) | Reference |

| Staphylococcus aureus | 5.85 | 11.71 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. A growth indicator, such as p-iodonitrotetrazolium violet (INT), can be used to aid visualization.[14]

Antihyperalgesic Activity: Formalin Test in Mice

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both neurogenic and inflammatory pain.[15][16][17][18][19]

-

Animal Acclimatization: Acclimate male Swiss mice (25-30 g) to the testing environment for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 10, 50, 100 mg/kg) or vehicle (e.g., saline with 0.1% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route. A positive control, such as morphine, should also be included.

-

Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes for i.p.), inject 20 µL of 2.5% formalin solution (in saline) into the subplantar region of the right hind paw.

-

Observation: Immediately place the animal in a transparent observation chamber. Record the total time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Data Analysis: Compare the licking time of the this compound-treated groups with the vehicle-treated group for both phases. A significant reduction in licking time indicates an antihyperalgesic effect.

TRP Channel Activity: Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to a compound, which can indicate the activation or modulation of ion channels like TRP channels.[20][21][22][23][24]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the plasmid DNA encoding the human TRP channel of interest (e.g., TRPV1, TRPA1, or TRPM8).

-

Cell Loading with Calcium Indicator: 24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Fluorescence Measurement: Place the cells on a fluorescence microscope or a plate reader and measure the baseline fluorescence.

-

Compound Application: Apply this compound at various concentrations to the cells.

-

Fluorescence Measurement: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the channel. Known agonists and antagonists of the specific TRP channel should be used as positive and negative controls.

-

Data Analysis: Quantify the change in fluorescence and determine the concentration-response relationship for this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be modulated by this compound, based on evidence from related compounds.

Potential Modulation of TRP Channels in Nociception

Potential Inhibition of the NF-κB Signaling Pathway

Potential Inhibition of the NLRP3 Inflammasome

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and pain management. However, the current body of research is limited, with a notable lack of studies focusing specifically on this enantiomer. The pharmacological data and mechanistic insights are largely inferred from studies on its isomer, pulegone, and related compounds.

Future research should prioritize the following:

-

Quantitative evaluation of the antimicrobial spectrum of this compound against a broad range of clinically relevant bacteria and fungi to determine its MIC and MBC values.

-

In-depth in vivo studies to confirm and characterize the antihyperalgesic and anti-inflammatory effects of this compound in various pain models.

-

Mechanistic studies to elucidate the precise molecular targets of this compound, including its interaction with TRP channels, components of the NF-κB pathway, and the NLRP3 inflammasome.

-

Toxicological evaluation to establish the safety profile of this compound.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential translation into novel clinical applications. This technical guide serves as a starting point to stimulate and guide these future investigations.

References

- 1. Effect of pulegone on the NLPR3 inflammasome during inflammatory activation of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TRP channels and monoterpenes: Past and current leads on analgesic properties [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pulegone inhibits inflammation via suppression of NLRP3 inflammasome and reducing cytokine production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pulegone on the NLPR3 inflammasome during inflammatory activation of THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Hyperalgesic Properties of Menthol and Pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial interactions of pulegone and 1,8‐cineole with monolaurin ornisin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. researchgate.net [researchgate.net]

- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ca2+ Imaging as a Tool to Assess TRP Channel Function in Murine Distal Nephrons | Springer Nature Experiments [experiments.springernature.com]

- 21. Ca2+ Imaging as a tool to assess TRP channel function in murine distal nephrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Toxicological Profile of (-)-Isopulegone: An In-depth Technical Guide